molecular formula C10H8F3N B12960513 1H-Indole, 6-methyl-2-(trifluoromethyl)-

1H-Indole, 6-methyl-2-(trifluoromethyl)-

Cat. No.: B12960513
M. Wt: 199.17 g/mol
InChI Key: HYMQPICHDYWVPY-UHFFFAOYSA-N
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Description

1H-Indole, 6-methyl-2-(trifluoromethyl)- is a compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The addition of a trifluoromethyl group at the 2-position and a methyl group at the 6-position of the indole ring enhances its chemical properties, making it a compound of interest in various fields such as pharmaceuticals, materials science, and agrochemicals .

Preparation Methods

The synthesis of 1H-Indole, 6-methyl-2-(trifluoromethyl)- can be achieved through several methods. One efficient method involves the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethylating agent. This reaction selectively introduces the trifluoromethyl group at the 2-position of the indole ring under mild conditions . Another method involves the use of platinum(II) complexes catalyzed trifluoromethylation in the presence of trifluoroiodomethane (CF3I) and visible light . Industrial production methods often utilize these synthetic routes due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

1H-Indole, 6-methyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Indole, 6-methyl-2-(trifluoromethyl)- involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can bind to receptors, enzymes, and other proteins, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1H-Indole, 6-methyl-2-(trifluoromethyl)- can be compared with other indole derivatives such as:

The unique combination of the trifluoromethyl and methyl groups in 1H-Indole, 6-methyl-2-(trifluoromethyl)- imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8F3N

Molecular Weight

199.17 g/mol

IUPAC Name

6-methyl-2-(trifluoromethyl)-1H-indole

InChI

InChI=1S/C10H8F3N/c1-6-2-3-7-5-9(10(11,12)13)14-8(7)4-6/h2-5,14H,1H3

InChI Key

HYMQPICHDYWVPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C(F)(F)F

Origin of Product

United States

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